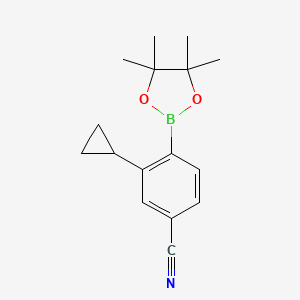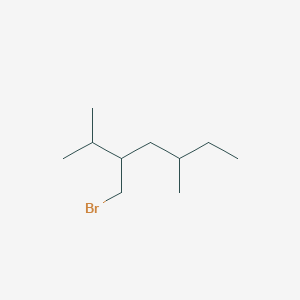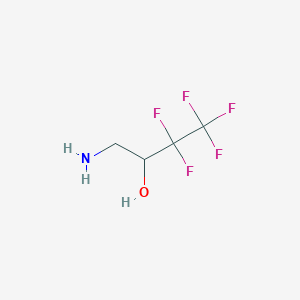
2-(Pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid hydrochloride is a heterocyclic compound that features a pyrrolidine ring fused with a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid hydrochloride typically involves the construction of the pyrrolidine and thiazole rings followed by their fusion. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a pyrrolidine derivative with a thiazole precursor in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the output .
化学反应分析
Types of Reactions: 2-(Pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
科学研究应用
2-(Pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(Pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can enhance the compound’s binding affinity to proteins, while the thiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
相似化合物的比较
Pyrrolidine-2-one: A related compound with a similar pyrrolidine ring structure but different biological activities.
Pyrrolidine-2,5-dione: Another related compound with distinct chemical properties and applications.
Uniqueness: 2-(Pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid hydrochloride is unique due to its fused ring structure, which provides a distinct three-dimensional shape and electronic properties. This uniqueness can result in different biological activities and interactions compared to other similar compounds .
属性
分子式 |
C8H11ClN2O2S |
|---|---|
分子量 |
234.70 g/mol |
IUPAC 名称 |
2-pyrrolidin-2-yl-1,3-thiazole-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H10N2O2S.ClH/c11-8(12)6-4-13-7(10-6)5-2-1-3-9-5;/h4-5,9H,1-3H2,(H,11,12);1H |
InChI 键 |
MTQXQFJSNPYVOJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(NC1)C2=NC(=CS2)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![Methyl 2-{[1-(4-methoxyphenyl)ethyl]amino}acetate](/img/structure/B13512375.png)
